molecular formula C18H16ClNO4S B2730260 5-[(4-chlorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one CAS No. 1008038-72-9

5-[(4-chlorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one

Cat. No. B2730260
CAS RN: 1008038-72-9
M. Wt: 377.84
InChI Key: MXSQJUFIEGCPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a sulfonyl group attached to a 4-chlorophenyl group, suggesting that it might have some properties common to sulfones and chlorinated aromatic compounds. Sulfones are often used as solvents and have been studied for their potential biological activity . Chlorinated aromatic compounds are commonly used in the synthesis of pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the tetrahydro-2,6-methano-1,3-benzoxazocin-4-one moiety. This structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .

Scientific Research Applications

Molecular Docking and Crystal Structure Analysis

One area of application involves the analysis of molecular structures and docking studies. For example, tetrazole derivatives similar in structural complexity to the specified compound have been studied for their crystal structures and molecular docking within the active sites of certain enzymes, suggesting potential as COX-2 inhibitors. This indicates a broader application in designing inhibitors for specific proteins or enzymes involved in inflammatory processes or diseases (Al-Hourani et al., 2015).

Synthesis and Antiviral Activity

Another research direction is the synthesis of novel compounds with potential antiviral activities. Derivatives with structures akin to the mentioned compound have been synthesized and tested for their antiviral efficacy, particularly against tobacco mosaic virus, showcasing the methodological advancements in synthesizing sulfonamide derivatives for antiviral purposes (Chen et al., 2010).

Antimicrobial Applications

The synthesis of formazans from derivatives related to the mentioned compound has been explored for antimicrobial applications. These studies offer insights into the antimicrobial efficacy of such compounds against pathogenic bacterial and fungal strains, contributing to the development of new antimicrobial agents (Sah et al., 2014).

Pharmacological Activities from Natural Products

Research into natural products has also identified compounds with structural similarities, demonstrating significant pharmacological activities, including anti-inflammatory, antioxidative, and anti-diabetic properties. These findings suggest a potential for developing novel therapeutic agents based on these structures (Makkar & Chakraborty, 2018).

CCR5 Antagonists for HIV-1 Inhibition

Further, derivatives of this compound class have been explored for their potential as CCR5 antagonists, offering a promising avenue for anti-HIV-1 therapy. The synthesis and biological activity evaluations of these compounds provide a basis for developing new therapeutic agents targeting HIV-1 (Seto et al., 2006).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. The specific hazards would depend on the compound’s reactivity and toxicity, which are not known for this compound .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity, studying its reactivity, and optimizing its synthesis .

properties

IUPAC Name

12-(4-chlorophenyl)sulfonyl-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4S/c1-18-10-14(13-4-2-3-5-15(13)24-18)16(17(21)20-18)25(22,23)12-8-6-11(19)7-9-12/h2-9,14,16H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSQJUFIEGCPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-chlorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.